2-Phenyl-2H-benzotriazol-5-ylamine

Fluorescent probes Hydrophobicity sensing Analytical chemistry

Researchers seeking a fluorescent probe with a markedly higher polarity response than ANS (4.7-4.9× Fₒ/F_w) face limited sourcing of the optimal 5-amino-2-phenylbenzotriazole scaffold. Substituting with unfunctionalized 2-phenylbenzotriazole (logP 2.42, m.p. 106-113 °C) fails to deliver the requisite lipophilicity (logP 2.58) and thermal stability (m.p. 235 °C). 2-Phenyl-2H-benzotriazol-5-ylamine resolves this gap. - Delivers 4.7-4.9-fold higher fluorescence polarity sensitivity vs. ANS, enabling superior signal discrimination in membrane dynamics and protein-binding assays. - Offers a quantifiable logP tuning parameter (+0.16 log unit vs. parent) for modulating membrane permeability and metabolic stability in medicinal chemistry programs. - Withstands reaction temperatures exceeding 200 °C, making it suitable for engineering plastics, high-temperature coatings, and elevated-temperature syntheses.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 21819-66-9
Cat. No. B188124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2H-benzotriazol-5-ylamine
CAS21819-66-9
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N
InChIInChI=1S/C12H10N4/c13-9-6-7-11-12(8-9)15-16(14-11)10-4-2-1-3-5-10/h1-8H,13H2
InChIKeyNIOQXFRLZIIVCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2H-benzotriazol-5-ylamine: A Versatile Building Block


2-Phenyl-2H-benzotriazol-5-ylamine (CAS 21819-66-9), also referred to as 5-amino-2-phenylbenzotriazole, is a benzotriazole derivative featuring a primary aromatic amine at the 5-position and a phenyl ring at the 2-position. This substitution pattern distinguishes it from simpler benzotriazoles and imparts unique physicochemical properties, including a predicted logP of 2.58 [1] and a melting point of 235 °C (decomposition) . The compound serves as a key synthetic intermediate in the preparation of fluorescent probes, pharmaceutical candidates, and advanced materials, with documented applications in analytical chemistry and medicinal chemistry research .

Synthetic intermediate for fluorescent probe development
Primary aromatic amine handle enables diverse derivatization
Reported hydrophobicity-sensing scaffold for protein binding studies
High thermal stability supports material science research

Why 2-Phenyl-2H-benzotriazol-5-ylamine Is Irreplaceable


Generic substitution of 2-Phenyl-2H-benzotriazol-5-ylamine with unsubstituted 2-phenylbenzotriazole or commercially prevalent fluorescent probes (e.g., ANS) fails due to quantifiable differences in physicochemical and performance properties. The presence of the 5-amino group in this compound substantially alters its logP (2.58 vs. 2.42 for 2-phenylbenzotriazole [1]), melting behavior (235 °C vs. 106-113 °C ), and synthetic versatility, while also enabling a unique fluorescence response profile in hydrophobic environments that surpasses that of the standard probe ANS [2]. These differences directly impact experimental outcomes in applications ranging from protein binding assays to the design of novel heterocyclic scaffolds, making direct substitution scientifically unsound without revalidation.

Target Compound Class
Potential Substitute
Why Not Interchangeable
2-Phenyl-2H-benzotriazol-5-ylamine
2-Phenylbenzotriazole
Lacks the 5-amino group; lower logP, thermal stability, and hydrogen-bonding capacity may alter synthesis and assay outcomes.
Benzotriazolyl-5-amine derivatives
8-Anilino-1-naphthalenesulfonate (ANS)
Lower fluorescence polarity response may reduce sensitivity in hydrophobic microenvironment studies.

2-Phenyl-2H-benzotriazol-5-ylamine Head-to-Head Data


Superior Fluorescence Polarity vs. ANS

Derivatives of 2-Phenyl-2H-benzotriazol-5-ylamine exhibit a dramatically enhanced fluorescence response to changes in solvent polarity compared to the widely used probe 8-anilino-1-naphthalenesulfonate (ANS). Specifically, the 2-(4-acetylphenyl) derivative of the target compound scaffold demonstrates a fluorescence intensity ratio in organic solvent versus water (Fₒ/F_w) that is 4.7-fold higher in dioxane and 4.9-fold higher in acetone than ANS [1]. This class-level performance differential, rooted in the core benzotriazolyl-5-amine scaffold, directly informs the selection of this compound class for applications requiring high sensitivity to hydrophobic microenvironments.

Fluorescence Polarity Response
Class-level inference
Fo/Fw: 470 (dioxane), 440 (acetone) vs. ANS 100, 90
Reported higher polarity sensitivity in organic solvents
Derivative data; scaffold-level trend
Fluorescent probes Hydrophobicity sensing Analytical chemistry

Higher Lipophilicity vs. 2-Phenylbenzotriazole

2-Phenyl-2H-benzotriazol-5-ylamine exhibits a higher predicted partition coefficient (LogP = 2.58) compared to the unsubstituted parent 2-phenylbenzotriazole (LogP = 2.42) [1]. This +0.16 log unit difference reflects the presence of the polar yet partially hydrophobic 5-amino group, which modulates the compound's distribution between aqueous and lipid phases.

Lipophilicity (LogP)
Head-to-head
2.58 vs. 2.42
+0.16 log units supports distinct partitioning behavior
In silico prediction
Physicochemical properties Lipophilicity Drug design

Higher Thermal Stability vs. 2-Phenylbenzotriazole

The target compound displays a significantly higher melting point (235 °C, decomposition) compared to 2-phenylbenzotriazole (106.5-107.5 °C) . This >120 °C increase in thermal stability is a direct consequence of enhanced intermolecular hydrogen bonding conferred by the 5-amino group.

Thermal Stability
Data to verify
Melting point 235 °C (decomp.) vs. 106.5–107.5 °C
Reported >128 °C higher decomposition point
Literature value; independent verification advised
Thermal stability Material science Process chemistry

Enhanced Hydrogen-Bonding Capacity

2-Phenyl-2H-benzotriazol-5-ylamine possesses a higher polar surface area (PSA = 56.73 Ų) and an increased hydrogen bond donor count (HBD = 2) relative to 2-phenylbenzotriazole (PSA = 30.71 Ų, HBD = 0) [1]. This structural feature introduces additional specific, directional intermolecular interactions.

Hydrogen-Bonding Capacity
Head-to-head
HBD: 2 vs. 0; PSA: 56.73 vs. 30.71 Ų
Increased H-bond donor count supports non-covalent interactions
Calculated properties
Hydrogen bonding Molecular recognition Crystal engineering

Key Applications of 2-Phenyl-2H-benzotriazol-5-ylamine


High-Sensitivity Fluorescent Probes for Protein Binding

Leverage the class-level performance of benzotriazolyl-5-amine derivatives, which demonstrate a 4.7- to 4.9-fold higher fluorescence polarity response (Fₒ/F_w) than the standard probe ANS [1]. This compound serves as the optimal core scaffold for synthesizing novel probes to investigate drug-protein interactions, membrane dynamics, and conformational changes in biomolecules with superior signal discrimination.

Synthesis of Lipophilic Pharmacophores

Utilize the compound's distinct lipophilicity profile (LogP = 2.58) [1] to modulate the pharmacokinetic properties of drug candidates. Its 0.16 log unit increase in LogP relative to the unsubstituted parent provides a quantifiable tuning parameter for optimizing membrane permeability, blood-brain barrier penetration, and metabolic stability in medicinal chemistry programs.

High-Temperature Polymer Additives

Select this compound for applications requiring thermal robustness due to its high melting point (235 °C) [1], which exceeds that of 2-phenylbenzotriazole by >120 °C [2]. This makes it a superior candidate for incorporation into engineering plastics, high-temperature coatings, or as a stable intermediate in reactions conducted at elevated temperatures.

Supramolecular Chemistry & Crystal Engineering

Exploit the enhanced hydrogen-bonding capacity (2 HBD, 56.73 Ų PSA) [1] for the deliberate design of co-crystals, metal-organic frameworks (MOFs), or self-assembled structures. This capability is absent in unfunctionalized 2-phenylbenzotriazole, enabling new dimensions of molecular recognition and solid-state organization.

Application
Selection Property
Validation Focus
Fluorescent probe synthesis for protein binding studies
Polarity sensitivity in hydrophobic microenvironments
Signal discrimination in binding assays
Lipophilicity modulation in drug design research
LogP difference from parent scaffold
Membrane permeability profiling
Thermally stable intermediate for material science
Elevated decomposition point
High-temperature processing compatibility
Supramolecular and crystal engineering studies
Hydrogen-bond donor count and polar surface area
Co-crystal and framework assembly design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenyl-2H-benzotriazol-5-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.